molecular formula C8H7N3O2S B1399697 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid CAS No. 1342724-57-5

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid

Cat. No.: B1399697
CAS No.: 1342724-57-5
M. Wt: 209.23 g/mol
InChI Key: ODWKPYAUDBUDSC-UHFFFAOYSA-N
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Description

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid is a synthetic organic compound of high interest in medicinal chemistry and pharmaceutical research. It features a pyrazine heterocycle, a nitrile group, and a thioether-linked propanoic acid chain, a structure often associated with potential biological activity. Compounds with similar thioether linkages are known to be used in various research applications, including as intermediates in the synthesis of more complex molecules [ 3 ]. This compound is provided as a high-purity grade material, typically exceeding 95% or 98% as determined by analytical methods such as HPLC. Researchers can utilize this chemical as a key building block for the development of novel pharmaceutical candidates, particularly in constructing molecules that mimic natural products or act on specific biological targets. Its molecular structure suggests potential for further chemical modification at the nitrile, carboxylic acid, and aromatic rings, making it a versatile scaffold for creating diverse compound libraries. Handling Note: The physical properties, solubility, and stability of this compound should be empirically determined by the researcher. Standard safety precautions for handling laboratory chemicals must be followed. This compound is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

3-(3-cyanopyrazin-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-5-6-8(11-3-2-10-6)14-4-1-7(12)13/h2-3H,1,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWKPYAUDBUDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid typically involves the reaction of 3-cyanopyrazine with a thiol compound under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid involves its interaction with specific molecular targets. The cyano group and thioether linkage play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid with structurally related compounds, focusing on synthesis, spectral characteristics, and biological activity.

Structural Analogues

Compound Name Key Substituents Molecular Formula Key Features
3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides Coumarin-thiazole-carbamoyl linkage Variable Synthesized via Hantsch reaction; yields >70% in optimized routes .
MK-571 (Leukotriene D4 antagonist) Quinoline-ethenyl-phenyl-dithio side chain C₂₅H₂₄ClN₃O₃S₂ Stereoselective plasma protein binding (>99.5%); species-dependent clearance .
3-((6-R-Quinolin-4-yl)thio)propanoic acid derivatives Quinoline-thio linkage C₁₃H₁₀N₂O₂S Sodium salts exhibit higher toxicity (25–30% reduction in sperm motility) .
3-(Thiophen-2-yl)propanoic acid Thiophene substituent C₇H₈O₂S Simpler structure; used in eprosartan synthesis; moderate hydrophobicity .
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]propanoic acid Benzimidazole-isopropyl-thio linkage C₁₄H₁₇N₃O₂S Discontinued commercial availability; potential protease inhibition .

Substituent Effects on Properties

  • Electron-Withdrawing Groups: The cyano group in this compound likely enhances electrophilicity compared to non-cyanated analogs, affecting reactivity and binding affinity.
  • Heterocyclic Moieties: Pyrazine (vs. quinoline or thiophene) may alter solubility and metabolic stability due to differences in π-π stacking and hydrogen-bonding capacity.

Key Research Findings

Synthetic Efficiency : Hantsch reaction-based synthesis (route ii) for coumarin-thiazole derivatives achieves higher yields (75–85%) than direct acylation .

Species-Specific Pharmacokinetics : MK-571’s enantiomers show inverse clearance patterns in rats vs. dogs/monkeys, emphasizing the need for interspecies profiling .

Toxicity-Solubility Trade-off: Sodium salts of quinoline-thio derivatives improve solubility but increase toxicity, limiting therapeutic utility .

Biological Activity

3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid, with the CAS number 1342724-57-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure that may contribute to its biological effects. The compound contains a cyanopyrazine moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may exert its effects through:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and gene expression.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar thio compounds exhibit antimicrobial properties against various pathogens, including Candida albicans and Staphylococcus aureus .
  • Antitumor Activity : Compounds with structural similarities have demonstrated cytotoxic effects on tumor cells, indicating potential antitumor applications .
  • Metabolic Effects : The compound may influence metabolic pathways, potentially affecting cellular metabolism and energy production .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies : In vitro assays have shown that compounds similar to this compound exhibit significant antimicrobial activity at concentrations as low as 64 µg/mL .
  • Antitumor Activity : Thiosemicarbazone derivatives have been studied for their antiproliferative effects against various cancer cell lines, demonstrating IC50 values in the nanomolar range . These findings suggest that the thio group in this compound may enhance its cytotoxic potential.

Data Summary Table

Biological Activity Effect Reference
AntimicrobialActive against Candida albicans
AntitumorCytotoxic to multiple cancer cell lines
Enzyme InteractionPotential inhibition of metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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